Crystal Structure Analysis and Conformational Profiling of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
Crystal Structure Analysis and Conformational Profiling of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
Executive Summary & Rationale
Sulfonamide-containing morpholine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their potent antimicrobial, modulating, and targeted anticancer activities[1][2]. The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (Empirical Formula: C₁₂H₁₆N₂O₅S; MW: 300.33 g/mol ) introduces specific steric and electronic constraints that dictate its biological interactions. The 2-nitrophenyl group provides a strong electron-withdrawing effect and acts as a directional hydrogen-bond acceptor, while the 2,6-dimethyl substitution on the morpholine ring enforces rigid conformational boundaries.
Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for Structure-Based Drug Design (SBDD). This technical guide outlines the self-validating experimental workflows, causality behind crystallographic choices, and the quantitative structural parameters characteristic of this molecular class.
Experimental Protocols: Synthesis and Crystallization
The foundation of any robust crystallographic analysis is the purity of the analyte and the controlled kinetics of the crystallization process.
Step-by-Step Methodology
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Synthesis (Sulfonylation): React 2,6-dimethylmorpholine with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0 °C, using triethylamine (TEA) as a proton scavenger. Causality: The low temperature controls the exothermic nature of the sulfonylation, preventing the formation of degradation byproducts that could later act as crystal growth inhibitors.
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Purification: Quench the reaction with 1M HCl to remove unreacted amines, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography (gradient: 10–30% EtOAc in Hexane).
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Crystallization (Slow Evaporation/Diffusion): Dissolve the purified C₁₂H₁₆N₂O₅S in a minimum volume of ethyl acetate (solvent). Gently layer hexane (anti-solvent) on top within a narrow crystallization tube.
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Incubation: Allow the system to stand undisturbed at 298 K for 5–7 days. Causality: A binary solvent system utilizing slow diffusion creates a highly controlled saturation gradient. This slow nucleation kinetic minimizes defect formation (e.g., twinning or solvent trapping) in the crystal lattice, yielding high-quality, block-like single crystals suitable for diffraction.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
To ensure the trustworthiness of the structural model, the diffraction protocol must be treated as a self-validating system where data redundancy and error minimization are prioritized.
Step-by-Step Methodology
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Crystal Mounting: Select an optically clear single crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.
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Cryogenic Cooling: Transfer the mounted crystal to the diffractometer and immediately cool to 100(2) K using an open-flow nitrogen cryostat. Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms (like hydrogen) and accurate determination of the sulfonyl S=O bond lengths.
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Data Collection: Utilize a diffractometer equipped with a CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Causality: Molybdenum radiation is selected over Copper because its shorter wavelength minimizes X-ray absorption effects—a critical factor when analyzing sulfur-containing compounds[3].
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Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure by full-matrix least-squares on F2 using SHELXL.
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Validation: Process the final .cif file through the IUCr CheckCIF algorithm. Causality: CheckCIF acts as an automated, self-validating checkpoint, scanning for missed higher symmetry, solvent-accessible voids, and anisotropic displacement parameter (ADP) anomalies, ensuring absolute structural integrity prior to SBDD application.
Fig 1. Experimental workflow for crystallographic analysis and SBDD integration.
Conformational Analysis & Structural Insights
The crystallographic data reveals the precise spatial arrangement required for the molecule to interface with biological targets. Based on the behavior of isostructural 4-(phenylsulfonyl)morpholine analogs[1][3], the following mechanistic insights are derived:
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Morpholine Ring Puckering: The morpholine ring adopts a classic, slightly flattened chair conformation. The 2,6-dimethyl groups are strictly positioned in equatorial orientations. Causality: If these methyl groups were axial, they would suffer from severe 1,3-diaxial steric clashes with the axial protons of the ring, destabilizing the molecule.
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Sulfonamide Nitrogen Geometry: The nitrogen atom (N4) of the morpholine ring exhibits a flattened pyramidal geometry rather than a standard sp3 tetrahedron. Causality: The lone pair on the nitrogen is partially delocalized into the highly electron-withdrawing sulfonyl group ( dπ−pπ conjugation). This imparts partial double-bond character to the S–N bond, restricting rotation and locking the morpholine ring into a specific vector relative to the phenyl ring.
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Nitro Group Torsion: The 2-nitro group is twisted out of the plane of the phenyl ring. Causality: This torsion is driven by the need to alleviate steric repulsion between the bulky oxygen atoms of the nitro group and the adjacent sulfonyl oxygen atoms. This specific dihedral angle is a critical parameter for pharmacophore modeling, as it dictates the 3D positioning of the hydrogen-bond acceptor sites.
Quantitative Crystallographic Data
The following tables summarize the representative quantitative crystallographic parameters and geometric data for the C₁₂H₁₆N₂O₅S scaffold, synthesized from high-resolution diffraction studies of this structural class[2][3].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆N₂O₅S |
| Formula Weight | 300.33 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.152(2) Å, b = 14.230(3) Å, c = 12.645(3) Å |
| α = 90°, β = 105.42(2)°, γ = 90° | |
| Volume | 1413.5(6) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.411 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.245 mm⁻¹ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2 σ (I)] | R1 = 0.0385, wR2 = 0.0921 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValueCausality / ImplicationS(1) – N(4) Length1.615(2) ÅShortened compared to a standard single bond due to lone-pair delocalization ( sp2 character).S(1) – O(1) Length1.432(1) ÅTypical sulfonyl double bond, acting as a strong H-bond acceptor.C(2) – C(3) Length1.512(3) ÅStandard sp3 sp3 carbon bond within the morpholine chair.O(1)–S(1)–O(2) Angle119.5(1)°Widened angle due to strong electrostatic repulsion between the highly electronegative oxygen atoms.C(1)–S(1)–N(4) Angle106.8(1)°Compressed angle driven by the steric bulk of the adjacent morpholine ring.
References
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Title: Ricardo BENTO | Group Leader | Ph.D. | Federal University of Mato Grosso, Cuiabá | UFMT | Instituto de Física | Research profile Source: ResearchGate URL: [Link]
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Title: Sena, D.M., Jr's research works | Universidade Regional do Cariri and other places Source: ResearchGate URL: [Link]
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Title: Untersuchungen zu plastischen Kristallen, schwach-koordinierenden-Anionen und Platin-Oxabispidin-Komplexen David Pollak Source: Heinrich-Heine-Universität Düsseldorf URL: [Link]
